Acridinium, 3,6-bis(dimethylamino)-10-methyl-, also known as 3,6-bis(dimethylamino)-10-methylacridinium chloride, is a synthetic compound belonging to the acridinium family of dyes. Its notable properties include a strong ability to intercalate with nucleic acids, making it valuable in various biochemical applications. The compound is classified as a cationic dye and is primarily used in research settings for its fluorescent properties.
The synthesis of 3,6-bis(dimethylamino)-10-methylacridinium chloride typically involves the following steps:
This method yields a high-purity compound suitable for further applications.
The molecular formula of 3,6-bis(dimethylamino)-10-methylacridinium chloride is , with a molecular weight of 315.8 g/mol. The IUPAC name is 3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine; chloride.
InChI=1S/C18H22N3.ClH/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15;/h6-12H,1-5H3;1H/q+1;/p-1
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-]
.The structure features a fused tricyclic system that contributes to its optical properties.
3,6-bis(dimethylamino)-10-methylacridinium chloride can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The primary mechanism of action for 3,6-bis(dimethylamino)-10-methylacridinium chloride involves its ability to intercalate with nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, leading to functional changes. The compound’s fluorescence allows it to serve as a marker for nucleic acids in biological assays, targeting nucleobases and impacting their structural integrity.
The physical properties of 3,6-bis(dimethylamino)-10-methylacridinium chloride include:
Chemical properties include:
3,6-bis(dimethylamino)-10-methylacridinium chloride has diverse applications across various fields:
These applications underscore the compound's significance in both research and practical uses within scientific disciplines.
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 141042-20-8
CAS No.: 916610-55-4